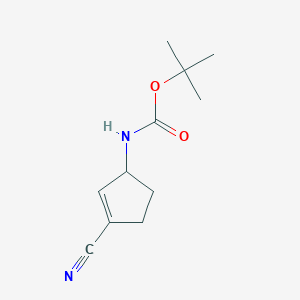

tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate

Description

tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

tert-butyl N-(3-cyanocyclopent-2-en-1-yl)carbamate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h6,9H,4-5H2,1-3H3,(H,13,14) |

InChI Key |

KYYWEUNSFOYUGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and a base like triethylamine or sodium bicarbonate . The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Chemical Reactions Analysis

tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate has several scientific research applications:

Biology: The compound can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.

Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate can be compared to other similar compounds, such as:

tert-Butyl (2-aminophenyl)carbamate: This compound has a similar structure but differs in the position and nature of the substituents on the cyclopentene ring.

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: This compound features a cyclopropyl ring instead of a cyclopentene ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it valuable for targeted research and development applications.

Biological Activity

tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentene structure, which may contribute to its biological properties. The molecular formula is , and it contains a carbamate functional group that is often associated with various biological activities.

The biological activity of this compound appears to involve several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

- Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's disease.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further research is needed to establish efficacy and mechanisms.

In Vitro Studies

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta peptides. Results indicated that the compound could enhance cell viability and reduce markers of oxidative stress and inflammation, such as TNF-alpha levels. The findings suggest a protective role against neurodegenerative processes associated with Alzheimer’s disease.

| Parameter | Control Group | Aβ Treatment | Aβ + Compound Treatment |

|---|---|---|---|

| Cell Viability (%) | 100 | 43.78 | 62.98 |

| TNF-alpha Production (pg/mL) | 10 | 150 | 90 |

In Vivo Studies

In vivo assessments using models of Alzheimer’s disease showed that treatment with this compound resulted in reduced amyloid plaque deposition compared to untreated controls, although the effect was less pronounced than that observed with standard treatments like galantamine.

Case Studies

- Neuroprotection in Alzheimer's Models : In a study involving scopolamine-induced memory impairment in rats, the administration of this compound resulted in improved cognitive function as assessed by behavioral tests.

- Cytotoxicity Assessment : A cytotoxicity assay demonstrated that the compound exhibited low toxicity at therapeutic concentrations, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.